

# Application Notes and Protocols for UNC6934 in Histone Methylation Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **UNC6934**, a potent and selective chemical probe for the N-terminal PWWP domain of the histone methyltransferase NSD2. **UNC6934** serves as a valuable tool for investigating the role of NSD2 in histone methylation patterns and its implications in various biological processes and disease states.

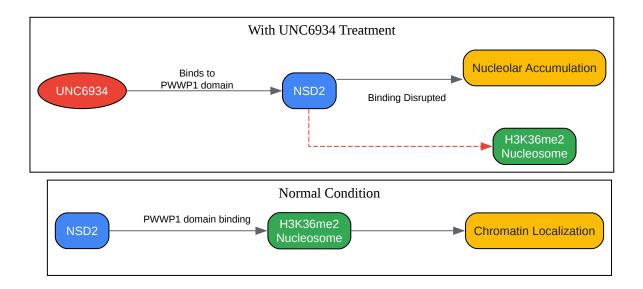
### Introduction

**UNC6934** is a chemical probe that targets the PWWP domain of NSD2, a critical reader domain that recognizes histone H3 lysine 36 dimethylation (H3K36me2).[1][2][3][4] By binding to the H3K36me2-binding pocket of the PWWP1 domain, **UNC6934** antagonizes the interaction of NSD2 with nucleosomes.[1][2][4] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[1][2][4][5][6][7] It is important to note that **UNC6934** does not directly inhibit the catalytic activity of NSD2.[8] UNC7145, a structurally related analogue, serves as an excellent negative control as it does not exhibit significant binding to the NSD2-PWWP1 domain.[9][10]

### **Mechanism of Action**

**UNC6934** competitively inhibits the binding of the NSD2-PWWP1 domain to H3K36me2-marked chromatin. This disruption of the reader function of NSD2 alters its normal localization and, consequently, its influence on chromatin structure and gene regulation.





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Figure 1: Mechanism of action of UNC6934.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **UNC6934** and its negative control, UNC7145.

Table 1: In Vitro Binding and Activity of UNC6934



Parameter	Value	Assay	Reference
Kd vs. NSD2-PWWP1	80 ± 18 nM	Surface Plasmon Resonance (SPR)	[6][10][11]
Kd vs. NSD2-PWWP1	91 ± 8 nM	Surface Plasmon Resonance (SPR)	[8][12]
IC50 vs. NSD2- PWWP1-H3K36me2 Nucleosome Interaction	104 ± 13 nM	AlphaScreen	[8][9]
IC50 vs. fl-NSD2- H3K36me2 Nucleosome Interaction	78 ± 29 nM	Cellular Assay	[13]

Table 2: Cellular Activity of UNC6934

Parameter	Value	Cell Line	Assay	Reference
IC50	1.09 ± 0.23 μM	U2OS	NanoBRET	[6][10][11]
IC50	1.23 ± 0.25 μM	U2OS	NanoBRET	[13]
Recommended Cellular Concentration	Up to 10 μM	-	-	[12]

Table 3: Selectivity and Negative Control



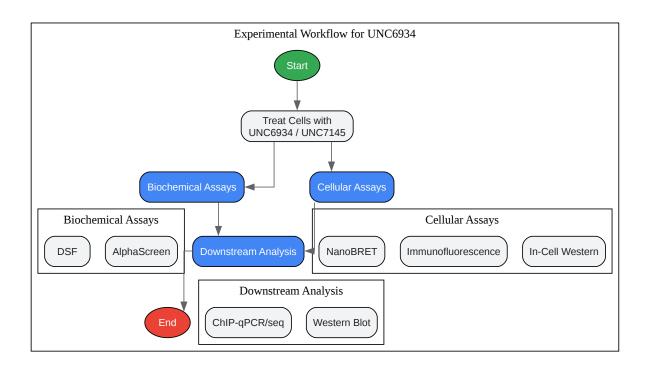
Compound	Target	Activity	Assay	Reference
UNC6934	15 other human PWWP domains	Selective for NSD2-PWWP1	Differential Scanning Fluorimetry (DSF)	[12][13][14]
UNC6934	33 methyltransferas e domains	No inhibition	-	[12][13]
UNC7145	NSD2-PWWP1	Inactive (no binding up to 20 μΜ)	Surface Plasmon Resonance (SPR) / NanoBRET	[9][10][11]

# **Experimental Protocols**

Detailed protocols for key experiments to study the effects of **UNC6934** on histone methylation patterns are provided below.

# **Experimental Workflow Overview**





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Figure 2: General experimental workflow.

# NanoBRET™ Protein-Protein Interaction Assay

This protocol is for measuring the disruption of the NSD2-PWWP1 and histone H3.3 interaction in live cells.

#### Materials:

- U2OS cells
- Opti-MEM™ I Reduced Serum Medium



- Lipofectamine™ 2000 Transfection Reagent
- NanoLuc®-NSD2-PWWP1 fusion vector
- HaloTag®-Histone H3.3 fusion vector
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- UNC6934 and UNC7145 (dissolved in DMSO)
- · White, 96-well assay plates

#### Procedure:

- Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 vectors using Lipofectamine™ 2000 according to the manufacturer's protocol. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of UNC6934 and UNC7145 in Opti-MEM™.
   Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).
- HaloTag® Labeling: Add HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM. Incubate for 2 hours at 37°C.
- Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.
- Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a doseresponse curve to determine the IC50 value.



### Immunofluorescence for NSD2 Localization

This protocol describes the visualization of NSD2 subcellular localization following **UNC6934** treatment.

#### Materials:

- U2OS cells
- · Glass coverslips in a 24-well plate
- UNC6934 and UNC7145 (dissolved in DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton™ X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-NSD2
- Primary antibody: anti-Fibrillarin (nucleolar marker)
- Fluorophore-conjugated secondary antibodies
- · DAPI or Hoechst stain
- Mounting medium

#### Procedure:

- Cell Culture and Treatment: Seed U2OS cells on coverslips. Treat the cells with 5  $\mu$ M UNC6934 or UNC7145 for 4 hours.[5][6]
- Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton™ X-100 for 10 minutes.
- Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.



- Antibody Incubation: Incubate with primary antibodies (anti-NSD2 and anti-Fibrillarin)
  overnight at 4°C. The next day, wash with PBS and incubate with fluorophore-conjugated
  secondary antibodies for 1 hour at room temperature in the dark.
- Staining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash and mount the coverslips on microscope slides.
- Imaging: Visualize the cells using a confocal microscope.
- Analysis: Quantify the colocalization of NSD2 and Fibrillarin signals using image analysis software to determine the Pearson correlation coefficient (PCC).[5][6]

# **Chromatin Immunoprecipitation (ChIP)**

This protocol is for assessing the impact of **UNC6934** on the association of NSD2 with specific genomic loci.

#### Materials:

- Cells of interest treated with UNC6934 or UNC7145
- Formaldehyde (1% final concentration)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Sonication equipment
- ChIP dilution buffer
- Anti-NSD2 antibody or anti-H3K36me2 antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)



- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR reagents and primers for target and control genomic regions

#### Procedure:

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain fragments of 200-500 bp.
- Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the desired antibody (e.g., anti-NSD2).
- Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
- DNA Purification: Purify the immunoprecipitated DNA.
- Analysis: Quantify the enrichment of specific DNA sequences using qPCR or perform genome-wide analysis using ChIP-seq.

## **Differential Scanning Fluorimetry (DSF)**

This protocol is used to assess the direct binding of **UNC6934** to the NSD2-PWWP1 domain and to evaluate selectivity.



#### Materials:

- Purified recombinant NSD2-PWWP1 protein
- SYPRO™ Orange dye
- UNC6934 and UNC7145
- Real-time PCR instrument

#### Procedure:

- Reaction Setup: Prepare a master mix containing the purified NSD2-PWWP1 protein and SYPRO™ Orange dye in a suitable buffer.
- Compound Addition: Add UNC6934, UNC7145, or DMSO control to the wells of a 96-well PCR plate.
- Protein Addition: Add the protein master mix to each well.
- Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal ramp from 25°C to 95°C, monitoring the fluorescence of SYPRO™ Orange.
- Data Analysis: Determine the melting temperature (Tm) of the protein under each condition.
   A significant increase in Tm in the presence of a compound indicates binding and stabilization of the protein.

### In-Cell Western (ICW) Assay

This protocol provides a high-throughput method to quantify changes in total NSD2 protein levels or histone modifications within cells.

#### Materials:

- Cells cultured in 96- or 384-well plates
- UNC6934 and UNC7145
- Fixation and permeabilization reagents



- · Blocking buffer
- Primary antibodies (e.g., anti-NSD2, anti-H3K36me2, and a normalization control like anti-GAPDH or a cell stain)
- Near-infrared fluorescently-labeled secondary antibodies
- An imaging system capable of detecting near-infrared fluorescence

#### Procedure:

- Cell Culture and Treatment: Seed and treat cells with UNC6934 or UNC7145 in multi-well plates.
- Fix and Permeabilize: Fix and permeabilize the cells directly in the wells.
- Block: Block non-specific antibody binding.
- Primary Antibody Incubation: Incubate with primary antibodies against the target protein and a normalization control.
- Secondary Antibody Incubation: Incubate with the appropriate near-infrared fluorescentlylabeled secondary antibodies.
- Imaging: Scan the plate using a compatible imaging system.
- Analysis: Quantify the fluorescence intensity for the target and normalization proteins.
   Normalize the target protein signal to the control signal to determine relative protein levels.

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### Methodological & Application





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